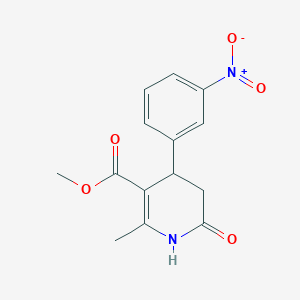
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as PTAC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research applications.
Applications De Recherche Scientifique
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes and are targets for many drugs. N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to be a selective antagonist of the dopamine D3 receptor, which is a GPCR that is implicated in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide involves its selective binding to the dopamine D3 receptor. This receptor is a member of the dopamine receptor family, which plays a crucial role in regulating the activity of dopamine in the brain. N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to bind to the D3 receptor with high affinity, which leads to the inhibition of its activity. This inhibition results in a decrease in the release of dopamine, which is thought to be responsible for the therapeutic effects of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GPCR signaling, and the regulation of neuronal activity. In animal studies, N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to have potential therapeutic effects in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is its relatively low potency, which requires high concentrations to achieve therapeutic effects. Additionally, the synthesis of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is complex and time-consuming, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the study of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide, including the development of more potent analogs, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its effects on other GPCRs. Additionally, the use of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide in combination with other drugs may provide new insights into the mechanisms of drug action and may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide involves a series of chemical reactions that start with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This compound is then reacted with N-(2-phenylethyl)azepane-1-carboxamide in the presence of a base such as triethylamine to form N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide. The final product is then purified through a series of recrystallization and chromatography steps.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(20-13-12-16-8-3-1-4-9-16)21-14-6-2-5-10-17(21)18-11-7-15-23-18/h1,3-4,7-9,11,15,17H,2,5-6,10,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRKUUDNJOSLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)